N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine
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Overview
Description
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is a chemical compound that features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and a diphenoxyphosphoryl group at the nitrogen atom in position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine typically involves the reaction of 4,6-dimethylpyrimidin-2-amine with diphenylphosphoryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under an inert atmosphere to prevent any side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the phosphoryl group.
Substitution: The diphenoxyphosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halides or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenoxyphosphoryl group can form hydrogen bonds or other interactions with active sites, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidin-2-amine: Lacks the diphenoxyphosphoryl group, making it less versatile in certain applications.
Diphenoxyphosphoryl derivatives: Other derivatives may have different substituents on the pyrimidine ring, affecting their reactivity and applications.
Uniqueness
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of both the diphenoxyphosphoryl group and the dimethyl substitutions on the pyrimidine ring. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
10539-42-1 |
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Molecular Formula |
C18H18N3O3P |
Molecular Weight |
355.3 g/mol |
IUPAC Name |
N-diphenoxyphosphoryl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C18H18N3O3P/c1-14-13-15(2)20-18(19-14)21-25(22,23-16-9-5-3-6-10-16)24-17-11-7-4-8-12-17/h3-13H,1-2H3,(H,19,20,21,22) |
InChI Key |
GAAQKFIQUUHOPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C |
Origin of Product |
United States |
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